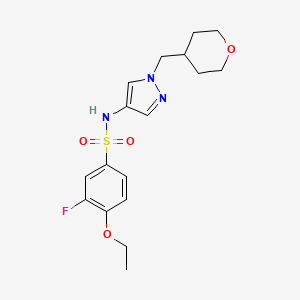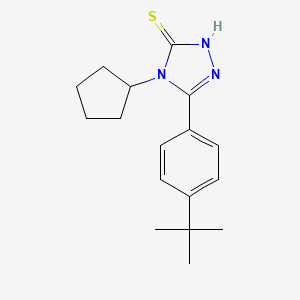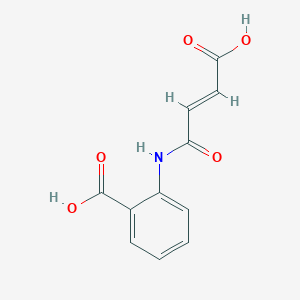![molecular formula C13H10ClNO2 B2985796 1-[2-(4-chlorophenyl)-2-oxoethyl]-2(1H)-pyridinone CAS No. 108664-55-7](/img/structure/B2985796.png)
1-[2-(4-chlorophenyl)-2-oxoethyl]-2(1H)-pyridinone
Vue d'ensemble
Description
1-[2-(4-chlorophenyl)-2-oxoethyl]-2(1H)-pyridinone is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyridinone ring, which is a six-membered ring containing nitrogen and oxygen atoms The compound is characterized by the presence of a 4-chlorophenyl group and an oxoethyl group attached to the pyridinone ring
Applications De Recherche Scientifique
1-[2-(4-chlorophenyl)-2-oxoethyl]-2(1H)-pyridinone has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: The compound is explored for its potential use in drug development, particularly in designing new pharmaceuticals with improved efficacy and safety profiles.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
Safety and Hazards
Méthodes De Préparation
The synthesis of 1-[2-(4-chlorophenyl)-2-oxoethyl]-2(1H)-pyridinone can be achieved through several synthetic routes. One common method involves the condensation of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization to form the pyridinone ring. The reaction conditions typically include refluxing the reactants in a suitable solvent such as ethanol or methanol, with a base like sodium ethoxide or potassium carbonate to facilitate the condensation and cyclization steps.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
1-[2-(4-chlorophenyl)-2-oxoethyl]-2(1H)-pyridinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the oxo group to a hydroxyl group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Condensation: The compound can participate in condensation reactions with various carbonyl compounds to form more complex structures.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and ethanol, as well as catalysts such as acids or bases to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used but generally include modified pyridinone derivatives with different functional groups.
Comparaison Avec Des Composés Similaires
1-[2-(4-chlorophenyl)-2-oxoethyl]-2(1H)-pyridinone can be compared with other similar compounds, such as:
2-(4-chlorophenyl)-1H-pyridin-2-one: This compound lacks the oxoethyl group but shares the chlorophenyl and pyridinone core structure.
1-(4-chlorophenyl)-2-oxoethyl-2(1H)-quinolinone: This compound features a quinolinone ring instead of a pyridinone ring, offering different chemical and biological properties.
4-chloro-2-oxoethyl-1H-pyridin-2-one: This compound has a similar structure but with variations in the position of the substituents.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties
Propriétés
IUPAC Name |
1-[2-(4-chlorophenyl)-2-oxoethyl]pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO2/c14-11-6-4-10(5-7-11)12(16)9-15-8-2-1-3-13(15)17/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZFXBVCPIXLEHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1)CC(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901328733 | |
| Record name | 1-[2-(4-chlorophenyl)-2-oxoethyl]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901328733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24816498 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
108664-55-7 | |
| Record name | 1-[2-(4-chlorophenyl)-2-oxoethyl]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901328733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-isobutyl-2-(methoxymethyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2985713.png)

![5-[(4-methylphenoxy)methyl]-N-[2-(methylsulfanyl)phenyl]furan-2-carboxamide](/img/structure/B2985717.png)
![2,4-Dioxo-5-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acid](/img/structure/B2985718.png)
![2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(m-tolyl)butanamide](/img/structure/B2985719.png)

![8-(3,4-dimethoxyphenethyl)-3-isopentyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2985721.png)

![N-[2-[(4-Cyanophenyl)methoxy]ethyl]-N-methylprop-2-enamide](/img/structure/B2985724.png)
![2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(3-ethylphenyl)acetamide](/img/structure/B2985725.png)
![4-[4-(6-Chloropyridazin-3-yl)-1,3-thiazol-2-yl]morpholine](/img/structure/B2985731.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(3,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B2985733.png)

![N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2985736.png)
